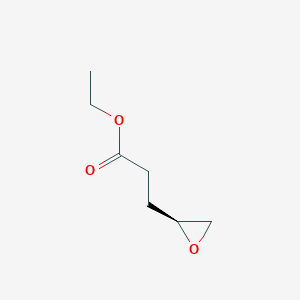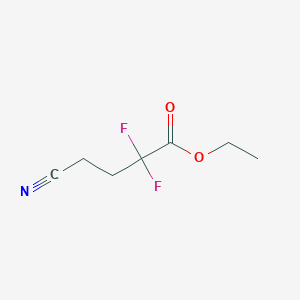![molecular formula C14H18N2O2 B6318264 Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 956794-92-6](/img/structure/B6318264.png)
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Vue d'ensemble
Description
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core.
Mécanisme D'action
Target of Action
The primary targets of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate are currently unknown. This compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system . .
Mode of Action
The mode of action of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially binding to receptors or transporters and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by Benzyl 3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters
Result of Action
The molecular and cellular effects of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter levels or receptor activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C . Other factors, such as pH, temperature, and the presence of other substances, could potentially influence its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . One common approach involves the use of tropinone derivatives, which undergo desymmetrization to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and chemical processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 3,8-Diazabicyclo[3.2.1]octane dihydrochloride
- Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its benzyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWQHWHMDPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318182.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)

![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318204.png)
![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6318208.png)


![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318228.png)



![(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B6318250.png)


